O-Benzoylserine

Description

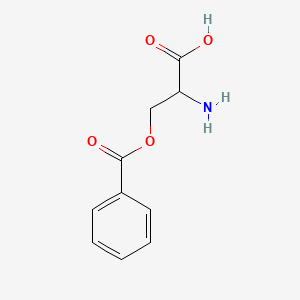

O-Benzoylserine is a synthetic organic compound derived from the amino acid serine, where the hydroxyl (-OH) group on the serine side chain is esterified with a benzoyl group (C₆H₅CO-). This modification enhances the compound’s lipophilicity and stability, making it valuable in peptide synthesis as a protective group for serine residues . The benzoyl group’s electron-withdrawing nature may influence reactivity and metabolic pathways compared to alkyl-protected derivatives.

Properties

CAS No. |

83044-84-2 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-amino-3-benzoyloxypropanoic acid |

InChI |

InChI=1S/C10H11NO4/c11-8(9(12)13)6-15-10(14)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13) |

InChI Key |

ZQXBXSLGROYFDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzoylserine can be synthesized through the esterification of serine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving serine in a suitable solvent like methanol or ethanol, followed by the addition of benzoyl chloride and pyridine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: O-Benzoylserine undergoes various chemical reactions, including:

Oxidation: The benzoyl group can be oxidized under strong oxidative conditions.

Reduction: The ester bond can be reduced to yield the corresponding alcohol.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic reagents like amines or thiols in the presence of a base.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoylserine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: O-Benzoylserine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. It serves as a precursor for various chemical transformations and functional group modifications .

Biology: In biological research, this compound is studied for its role in enzyme-catalyzed reactions and its potential as a substrate for biochemical assays. It is also used in the study of protein-ligand interactions and enzyme kinetics .

Medicine: Its derivatives may exhibit biological activity and can be explored for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds. Its applications extend to the manufacture of pharmaceuticals, agrochemicals, and fine chemicals .

Mechanism of Action

The mechanism of action of O-Benzoylserine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between O-Benzoylserine and related compounds:

Physicochemical Properties

- Lipophilicity : this compound’s benzoyl group confers higher logP (estimated ~1.5) compared to O-benzyl-L-serine (logP ~1.2) due to the aromatic ester’s hydrophobic nature.

- Stability: Benzoyl esters (e.g., this compound) are more resistant to hydrolysis under basic conditions than benzyl ethers (e.g., O-benzyl-L-serine), which require stronger acids or hydrogenolysis for deprotection .

- Solubility : this compound is likely sparingly soluble in water but soluble in organic solvents (e.g., DMSO, chloroform), similar to O-benzyl-L-threonine, which has a solubility of 10 mg/mL in DMSO .

Research Findings and Trends

- Synthetic Utility: Benzoyl-protected amino acids (e.g., this compound) are preferred in automated peptide synthesizers due to their stability under repetitive coupling conditions .

- Drug Design : O-Benzyl-L-threonine derivatives show promise in antiviral therapies, leveraging their enhanced metabolic stability compared to unprotected threonine .

- Environmental Impact : Benzoyl-containing compounds (e.g., O-Benzoyl Benzoic Acid) require careful disposal due to persistence in aquatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.